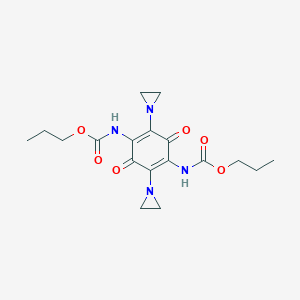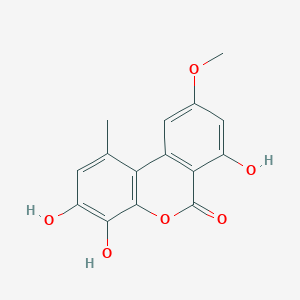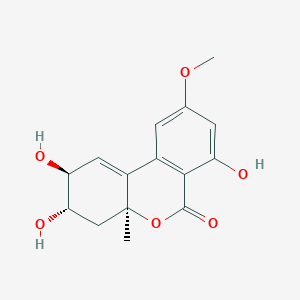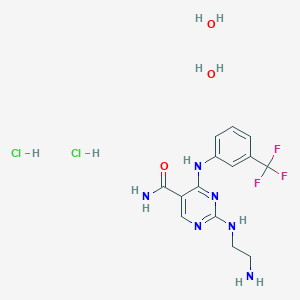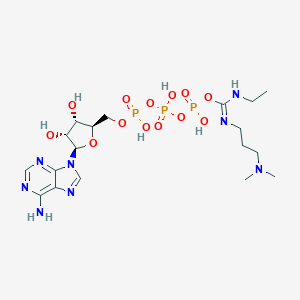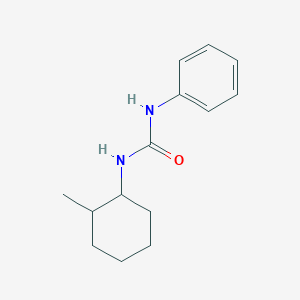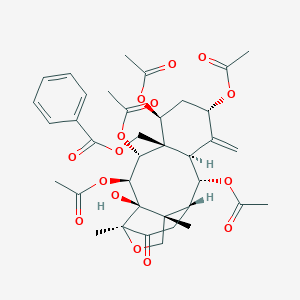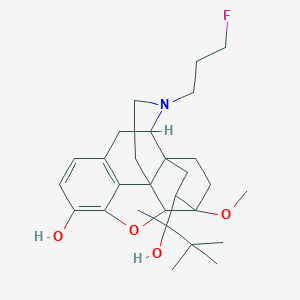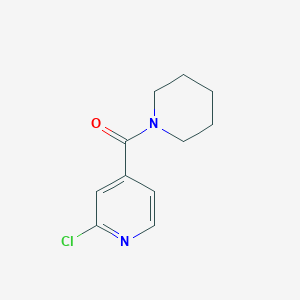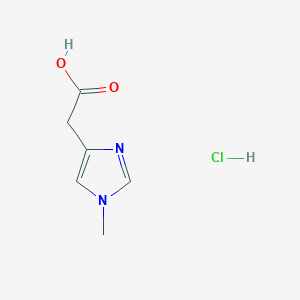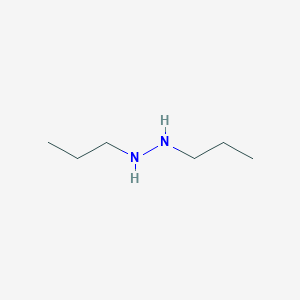
1,2-Dipropylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dipropylhydrazine (DPH) is a chemical compound that belongs to the class of hydrazines. It is a colorless liquid that has a boiling point of 170-172°C and a molecular weight of 114.20 g/mol. DPH is a highly reactive compound that is used in various scientific research applications.
作用機序
The mechanism of action of 1,2-Dipropylhydrazine is not well understood. It is believed that 1,2-Dipropylhydrazine acts as a DNA-damaging agent by forming adducts with DNA. 1,2-Dipropylhydrazine has also been shown to induce oxidative stress, which can lead to cell damage and death.
生化学的および生理学的効果
1,2-Dipropylhydrazine has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage, inhibit cell proliferation, and induce apoptosis in various cell types. 1,2-Dipropylhydrazine has also been shown to induce oxidative stress and alter the expression of various genes.
実験室実験の利点と制限
One of the advantages of using 1,2-Dipropylhydrazine in lab experiments is its high reactivity, which allows for the synthesis of various compounds. However, 1,2-Dipropylhydrazine is also highly toxic and can be hazardous to handle. It is important to use appropriate safety measures when working with 1,2-Dipropylhydrazine.
将来の方向性
There are several future directions for the study of 1,2-Dipropylhydrazine. One area of research is the development of new methods for the synthesis of 1,2-Dipropylhydrazine and its derivatives. Another area of research is the study of the mechanism of action of 1,2-Dipropylhydrazine and its effects on various cell types. Additionally, there is a need for the development of safer methods for handling and working with 1,2-Dipropylhydrazine in the lab.
合成法
The synthesis of 1,2-Dipropylhydrazine can be achieved through various methods. One of the most common methods is the reaction of propylhydrazine with propylene oxide. The reaction is carried out in the presence of a catalyst, such as zinc oxide, at a temperature of 100-120°C. Another method involves the reaction of propylamine with hydrazine hydrate in the presence of a catalyst, such as platinum or palladium.
科学的研究の応用
1,2-Dipropylhydrazine has been extensively used in scientific research for various applications. It is commonly used as a reagent in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. 1,2-Dipropylhydrazine has also been used as a model compound for the study of the chemical and biological properties of hydrazines.
特性
CAS番号 |
1615-83-4 |
|---|---|
製品名 |
1,2-Dipropylhydrazine |
分子式 |
C6H16N2 |
分子量 |
116.2 g/mol |
IUPAC名 |
1,2-dipropylhydrazine |
InChI |
InChI=1S/C6H16N2/c1-3-5-7-8-6-4-2/h7-8H,3-6H2,1-2H3 |
InChIキー |
BOOQVRGRSDTZRZ-UHFFFAOYSA-N |
SMILES |
CCCNNCCC |
正規SMILES |
CCCNNCCC |
その他のCAS番号 |
1615-83-4 |
同義語 |
1,2-DIPROPYLHYDRAZINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



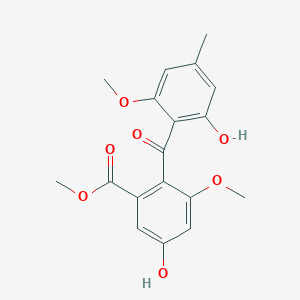
![4-Methyl-4h-furo[3,2-b]pyrrole](/img/structure/B161499.png)
